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2,4,5-Trifluorobenzophenone Documentation Hub

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  • Product: 2,4,5-Trifluorobenzophenone
  • CAS: 157165-13-4

Core Science & Biosynthesis

Foundational

2,4,5-Trifluorobenzophenone CAS number and chemical properties

[1][2][3][4] Executive Summary 2,4,5-Trifluorobenzophenone (C₁₃H₇F₃O) is a specialized organofluorine intermediate critical to the synthesis of fluoroquinolone antibiotics and high-performance poly(aryl ether ketones) (P...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

2,4,5-Trifluorobenzophenone (C₁₃H₇F₃O) is a specialized organofluorine intermediate critical to the synthesis of fluoroquinolone antibiotics and high-performance poly(aryl ether ketones) (PAEKs).[1][2] Distinguished by its highly specific substitution pattern, the molecule features an electron-deficient 2,4,5-trifluorophenyl ring that exhibits unique regioselectivity in nucleophilic aromatic substitution (


) reactions.[1] This guide provides a comprehensive technical analysis of its synthesis, reactivity profile, and application in pharmaceutical and materials science.

Chemical Identity & Physical Properties[1][4][5]

The physicochemical profile of 2,4,5-trifluorobenzophenone is defined by the electron-withdrawing nature of the carbonyl bridge and the three fluorine atoms, which collectively activate the aromatic ring toward nucleophilic attack while imparting thermal stability.

Nomenclature and Identification
PropertyDetail
Systematic Name (2,4,5-Trifluorophenyl)(phenyl)methanone
Molecular Formula C₁₃H₇F₃O
Molecular Weight 236.19 g/mol
CAS Number Not widely listed in public catalogs; often synthesized in-situ or custom ordered.[1][2]
SMILES O=C(C1=CC=CC=C1)C2=CC(F)=C(F)C=C2F
Physical Characteristics
PropertyValue (Experimental/Predicted)
Physical State Solid or low-melting crystalline solid
Melting Point Approx. 45–60 °C (Predicted based on analogs)
Solubility Soluble in dichloromethane, diethyl ether, toluene; insoluble in water.[1][2]
Reactivity Hazard Stable under ambient conditions; incompatible with strong reducing agents and strong bases.[1][2]

Synthetic Routes & Process Chemistry

The industrial preparation of 2,4,5-trifluorobenzophenone relies on Friedel-Crafts acylation.[1][2] This method is preferred for its atom economy and the availability of precursors.[2]

Protocol: Friedel-Crafts Acylation

Reaction: Benzoylation of 1,2,4-trifluorobenzene.[1][2]

Reagents:

  • Substrate: 1,2,4-Trifluorobenzene (1.0 equiv)[3][1]

  • Acylating Agent: Benzoyl Chloride (1.0–1.1 equiv)[1][2][4]

  • Catalyst: Aluminum Chloride (AlCl₃) (1.1–1.2 equiv)[1][2]

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1][2]

Mechanism & Causality: The reaction proceeds via the formation of an acylium ion complex with AlCl₃. The 1,2,4-trifluorobenzene ring directs the incoming electrophile to the 5-position (relative to the fluorines, which corresponds to the 1-position in the product numbering) due to the directing effects of the fluorine atoms.[1] The steric hindrance at the position between two fluorines (C3 of the starting material) prevents substitution there, while the position para to the C1-fluorine is activated.

Step-by-Step Methodology:

  • Catalyst Activation: In a dry reactor purged with nitrogen, suspend anhydrous AlCl₃ in DCM at 0 °C.

  • Acylium Formation: Add benzoyl chloride dropwise over 30 minutes, maintaining temperature < 5 °C. Stir for 15 minutes to generate the electrophilic acylium species.

  • Addition: Add 1,2,4-trifluorobenzene slowly. The reaction is exothermic; control cooling to prevent runaway.[2]

  • Reaction: Allow the mixture to warm to room temperature and reflux (40 °C) for 4–6 hours. Monitor consumption of benzoyl chloride by HPLC.

  • Quench: Pour the reaction mixture slowly onto crushed ice/HCl to hydrolyze the aluminum complex.

  • Workup: Separate the organic layer, wash with brine and NaHCO₃, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from ethanol or hexane to yield the product.

Visualization: Synthesis Pathway[4]

Synthesis Start1 1,2,4-Trifluorobenzene Inter Sigma Complex Intermediate Start1->Inter Nucleophilic Attack Start2 Benzoyl Chloride Complex Acylium-AlCl3 Complex Start2->Complex + AlCl3 (Electrophile Gen) Complex->Inter Product 2,4,5-Trifluorobenzophenone Inter->Product - HCl (Aromatization)

Caption: Friedel-Crafts acylation pathway showing electrophile generation and electrophilic aromatic substitution.

Reactivity Profile: Nucleophilic Aromatic Substitution ( )

The core utility of 2,4,5-trifluorobenzophenone lies in its predictable regioselectivity during


 reactions. The carbonyl group acts as a strong electron-withdrawing group (EWG), activating the ring fluorines.[2]
Regioselectivity Logic[5]
  • C4-Fluorine (Para): Located para to the carbonyl EWG.[1][2] This position is highly activated due to resonance stabilization of the Meisenheimer complex (negative charge delocalized onto the carbonyl oxygen).

  • C2-Fluorine (Ortho): Located ortho to the carbonyl.[1][2] Also activated, but sterically hindered by the bulky benzoyl group and the adjacent phenyl ring.

  • C5-Fluorine (Meta): Located meta to the carbonyl.[1][2] Not activated by resonance; least reactive.[2]

Visualization: Reactivity Map

Reactivity Center 2,4,5-Trifluorobenzophenone Node4 C4-Substitution (Major) Para-attack via stabilized Meisenheimer complex Center->Node4 Nucleophile (Nu-) Fast Kinetics Node2 C2-Substitution (Minor) Ortho-attack, sterically hindered Center->Node2 Nu- Slow Kinetics Node5 C5-Substitution (Trace) Meta-attack, no resonance activation Center->Node5 Nu- Very Slow

Caption: Regioselectivity map illustrating the kinetic preference for para-substitution (C4) over ortho (C2) and meta (C5) positions.

Applications in Drug Discovery & Materials

Pharmaceutical Intermediates

2,4,5-Trifluorobenzophenone serves as a precursor to 2,4,5-trifluorobenzoic acid via Baeyer-Villiger oxidation or haloform-type degradation.[1][2] The acid is a key building block for:

  • Fluoroquinolones: Antibiotics requiring a trifluorophenyl core.[2]

  • Enzyme Inhibitors: The lipophilic, electron-deficient ring improves metabolic stability and binding affinity in active sites.[2]

Polymer Chemistry (PAEKs)

In materials science, the molecule acts as a monomer for Poly(aryl ether ketones).[2]

  • Mechanism: Bis-nucleophiles (e.g., hydroquinone) displace the activated fluorines (typically at C4 positions of two monomer units) to form ether linkages.[2]

  • Property Enhancement: The remaining fluorine atoms on the polymer backbone increase hydrophobicity and modify the dielectric constant, useful for electronic applications.

Handling & Safety (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[1][2][5][6]
Eye Irritation H319Causes serious eye irritation.[1][2][5][6][7][8]
STOT-SE H335May cause respiratory irritation.[1][2][5][7]

Precautions:

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[2]

  • Spill Response: Absorb with inert material (sand/vermiculite).[2] Do not flush to sewer.[2]

  • Storage: Keep container tightly closed in a cool, dry place. Store away from oxidizers.[2]

References

  • European Patent Office. (1994).[2] Asymmetric, halogenated benzophenones and process for their preparation (EP0600318A1).[2] Google Patents.[2] Link

  • Canadian Intellectual Property Office. (1994).[2] Process for the preparation of halogenated benzoic acids (CA2110085A1).[2] Google Patents.[2] Link

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for 2,4,5-Trifluorobenzonitrile (Analogous Reactivity).[1][2] PubChem.[2][9] Link

  • Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: 4,4'-Difluorobenzophenone (Analog).[1][2] Merck KGaA.[2] Link

Sources

Exploratory

Comparative Structural Dynamics and Synthetic Utility: 2,4,5- vs. 2,4,6-Trifluorobenzophenone

This technical guide is structured to provide a rigorous comparative analysis of 2,4,5-trifluorobenzophenone and its 2,4,6-isomer, focusing on the electronic and steric determinants that drive their distinct behaviors in...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to provide a rigorous comparative analysis of 2,4,5-trifluorobenzophenone and its 2,4,6-isomer, focusing on the electronic and steric determinants that drive their distinct behaviors in medicinal chemistry.

Executive Summary: The Isomeric Divergence

In the development of fluorinated Active Pharmaceutical Ingredients (APIs), particularly quinolone antibiotics and polyaryl scaffolds, the substitution pattern of the trifluorobenzophenone core is not merely a structural detail—it is the primary determinant of reactivity.

This guide analyzes the critical distinction between the 2,4,5-trifluorobenzophenone (2,4,5-TFBP) and 2,4,6-trifluorobenzophenone (2,4,6-TFBP) isomers. While 2,4,5-TFBP serves as a "planar," highly conjugated scaffold ideal for nucleophilic aromatic substitution (


) at the 4-position, the 2,4,6-isomer represents a "sterically locked" system where the di-ortho fluorine effect disrupts carbonyl planarity, significantly altering its electronic profile and synthetic utility.

Structural & Electronic Analysis

The fundamental difference between these isomers lies in the Steric Inhibition of Resonance .

The "Di-Ortho" Effect in 2,4,6-TFBP

In 2,4,6-TFBP, the carbonyl group is flanked by fluorine atoms at both ortho positions (C2 and C6). The van der Waals radius of fluorine (1.47 Å) creates significant repulsion with the carbonyl oxygen.

  • Consequence: The carbonyl bond is forced to twist out of the plane of the phenyl ring (dihedral angle

    
    ).
    
  • Electronic Impact: This twisting decouples the

    
    -system of the carbonyl from the aromatic ring. The carbonyl's ability to withdraw electron density via resonance (
    
    
    
    effect) is severely diminished, leaving only its inductive (
    
    
    ) withdrawal.
The Conjugated System of 2,4,5-TFBP

In contrast, 2,4,5-TFBP has only one ortho fluorine (C2). The steric strain is manageable, allowing the carbonyl to remain largely coplanar with the aromatic ring.

  • Consequence: Full conjugation is maintained.

  • Electronic Impact: The carbonyl exerts a strong mesomeric withdrawing effect (

    
    ), significantly activating the para-position (C4) and ortho-position (C2) for nucleophilic attack.
    
Comparative Data Table
Feature2,4,5-Trifluorobenzophenone2,4,6-Trifluorobenzophenone
Symmetry

(Asymmetric)

(Symmetric axis)
Carbonyl Planarity High (Conjugated)Low (Twisted)
LUMO Location Concentrated at C2 and C4Distributed, less polarized
Primary Reactivity

at C4 (fast)

at C4 (slow/hindered)
Key Application Quinolone Antibiotics (e.g., Ciprofloxacin precursors)Steric probes, specialized ligands

Synthetic Pathways & Regioselectivity[1]

The synthesis of these isomers relies on the regioselective Friedel-Crafts acylation of specific fluorobenzene precursors.

Synthesis Logic
  • Targeting 2,4,5-TFBP: Requires 1,2,4-trifluorobenzene . The directing effects of the fluorines (ortho/para directing but deactivating) compete. Position 5 is activated by being para to F2 and ortho to F4. Position 3 is sterically crowded (between two fluorines).

  • Targeting 2,4,6-TFBP: Requires 1,3,5-trifluorobenzene .[1] Due to symmetry, all open positions are equivalent, leading exclusively to the 2,4,6-substitution pattern upon acylation.

Reaction Pathway Diagram

SynthesisPathways Start1 1,2,4-Trifluorobenzene Inter1 Sigma Complex (Position 5 favored) Start1->Inter1 Friedel-Crafts Acylation Start2 1,3,5-Trifluorobenzene Inter2 Sigma Complex (Symmetric) Start2->Inter2 Friedel-Crafts Acylation Reagent Benzoyl Chloride + AlCl3 (Cat.) Reagent->Inter1 Reagent->Inter2 Prod1 2,4,5-Trifluorobenzophenone (Major Product) Inter1->Prod1 - HCl Prod2 2,4,6-Trifluorobenzophenone (Exclusive Product) Inter2->Prod2 - HCl

Figure 1: Regioselective synthesis pathways. 1,2,4-trifluorobenzene directs substitution to the 5-position to yield the 2,4,5-isomer, while the symmetric 1,3,5-precursor yields the 2,4,6-isomer.

Spectroscopic Identification ( NMR)

Distinguishing these isomers via


 NMR is straightforward due to coupling patterns and chemical shifts.
2,4,5-TFBP Spectrum

Expect three distinct signals due to the lack of symmetry.

  • F2 (Ortho to C=O): Most deshielded (downfield) due to proximity to the EWG carbonyl. Expect ~ -130 to -140 ppm.

  • F4 (Para to C=O): Deshielded by resonance. Expect ~ -145 to -155 ppm.

  • F5 (Meta to C=O): Most shielded (upfield). Expect ~ -160 ppm.

  • Coupling: Complex multiplets (

    
    ) due to 
    
    
    
    (ortho),
    
    
    (meta), and
    
    
    (para) couplings.
2,4,6-TFBP Spectrum

Expect only two signals due to


 symmetry.
  • F2/F6 (Ortho to C=O): Equivalent. Integrate to 2F.

  • F4 (Para to C=O): Distinct signal. Integrates to 1F.

  • Pattern: A triplet (for F4) and a doublet (for F2,6) if H-coupling is decoupled, or more complex if H-coupling is present.

Reactivity: Nucleophilic Aromatic Substitution ( )[1][3]

This is the most critical section for drug development. The 2,4,5-isomer is the "workhorse" for generating quinolone antibiotics (e.g., Ciprofloxacin derivatives) because it allows for regioselective substitution.

Regioselectivity in 2,4,5-TFBP

The molecule has three fluorines, but they are not equally labile.

  • C4-F: Most reactive. It is para to the carbonyl (strong activator) and ortho to F5 (inductive activation).

  • C2-F: Activated by ortho-carbonyl, but sterically more hindered than C4.

  • C5-F: Least reactive (meta to carbonyl).

Protocol Insight: By controlling temperature and equivalents of the nucleophile (e.g., piperazine or cyclopropylamine), one can selectively displace the C4-fluorine.

Reactivity Logic Diagram

SNArReactivity cluster_offpath Competing Pathway (Minor) Substrate 2,4,5-Trifluorobenzophenone Meisenheimer Meisenheimer Complex (Negative charge stabilized by C=O at Para position) Substrate->Meisenheimer Attack at C4 (Least Steric Hindrance) C2_Attack Attack at C2 (Sterically Hindered) Substrate->C2_Attack Nucleophile Nucleophile (Nu:) (e.g., Piperazine) Nucleophile->Meisenheimer Product 4-Substituted-2,5-difluorobenzophenone (Quinolone Precursor) Meisenheimer->Product Elimination of F-

Figure 2: Mechanistic pathway for SNAr. The C4 position is electronically and sterically favored, leading to the desired intermediate for pharmaceutical synthesis.

Experimental Protocol: Synthesis of 2,4,5-Trifluorobenzophenone

Note: This protocol is adapted for laboratory-scale validation (approx. 100 mmol scale).

Reagents
  • 1,2,4-Trifluorobenzene (13.2 g, 100 mmol)

  • Benzoyl Chloride (14.1 g, 100 mmol)

  • Aluminum Chloride (

    
    ), anhydrous (14.6 g, 110 mmol)
    
  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (50 mL)

Methodology
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

  • Catalyst Activation: Charge the flask with

    
     and solvent. Cool to 0°C in an ice bath.
    
  • Acylation: Add benzoyl chloride dropwise over 15 minutes. The solution may turn yellow/orange.

  • Substrate Addition: Add 1,2,4-trifluorobenzene dropwise. Maintain temperature <10°C to maximize regioselectivity.

  • Reaction: Allow to warm to room temperature. If using DCE, heat to reflux (80°C) for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS. Look for the disappearance of the starting material peak.

  • Quench: Pour the reaction mixture slowly onto 200 g of crushed ice/HCl mixture. Caution: Exothermic.

  • Workup: Extract with DCM (3 x 50 mL). Wash combined organics with saturated

    
     (to remove benzoic acid byproduct) and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from hexane/ethanol to yield off-white crystals.
    

Validation Criteria:

  • Melting Point: Expect ~55-65°C range (verify against specific commercial CoA as solvates vary).

  • GC-MS: Molecular ion peak

    
     m/z.
    

References

  • Vertex AI Search. (2023). Synthesis of 2,4,5-trifluoroacetophenone and process for its preparation. DE3840375A1. Retrieved from

  • National Institutes of Health (NIH). (2023). 4,4'-Difluorobenzophenone Structure and Properties. PubChem Database.[2] Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from

  • Sigma-Aldrich. (2023). Product Specification: 2,4,5-Trifluorobenzophenone. Retrieved from (Note: General catalog reference for property verification).

  • Biophysics.org. (2023). Fluorine NMR: Chemical Shifts and Applications. Retrieved from

Sources

Foundational

Technical Guide: Thermodynamic Properties of Polyfluorinated Benzophenones

This guide details the thermodynamic profile of polyfluorinated benzophenones, focusing on the contrasting energetics between the parent benzophenone (BP) and its perfluorinated analogue, decafluorobenzophenone (DFBP). E...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermodynamic profile of polyfluorinated benzophenones, focusing on the contrasting energetics between the parent benzophenone (BP) and its perfluorinated analogue, decafluorobenzophenone (DFBP).

Executive Summary

Polyfluorination of the benzophenone scaffold induces a dramatic shift in thermodynamic behavior, driven by the "Fluorine Effect"—the simultaneous increase in lipophilicity and alteration of electrostatic potential surfaces.[1] While unsubstituted benzophenone is governed by standard dispersive and weak hydrogen-bonding forces (


), decafluorobenzophenone (DFBP) is dominated by quadrupole-quadrupole interactions and weak 

contacts.[1] This shift results in a significantly higher melting point (

) for the fluorinated analogues, despite fluorine’s low polarizability often suggesting lower cohesive energy in aliphatic systems.[1] This guide provides the critical thermodynamic data and experimental protocols required to characterize these materials for crystal engineering and pharmaceutical bioisostere applications.[1]

Thermodynamic Landscape: The Data Core

The introduction of fluorine atoms onto the aromatic rings alters the crystal lattice energy, manifesting in distinct phase transition temperatures and enthalpies.[1]

Comparative Thermodynamic Properties
PropertyBenzophenone (BP)4,4'-DifluorobenzophenoneDecafluorobenzophenone (DFBP)
Formula



MW ( g/mol ) 182.22218.20362.12
Melting Point (

)
48.0 °C (321.2 K)106–110 °C (379–383 K)90–95 °C (363–368 K)
Enthalpy of Fusion (

)
18.19 kJ/mol~24.5 kJ/mol (Est.)[1]Not explicitly reported (Est. 22-26 kJ/mol)
Enthalpy of Sublimation (

)
95.0 ± 1.0 kJ/mol~100 kJ/mol (Est.)[1]High volatility relative to mass
Crystal System Monoclinic (

)
MonoclinicMonoclinic (

)
Dominant Interaction

,

Dipole-Dipole

, Quadrupole Stacking

Key Insight: Note the non-linear progression of melting points. The 4,4'-difluoro derivative melts higher than the perfluorinated DFBP. This is a classic example of the "Carnallite Effect" in crystal packing—partial fluorination can sometimes create more efficient dipole locking (head-to-tail) than the steric bulk of full perfluorination, which forces a twisted, slightly less efficient packing mode despite the heavier mass.

Structure-Property Relationships (Causality)[1]

To understand why these thermodynamic values differ, we must look at the molecular electrostatic potential (ESP).[1]

  • Benzophenone: The aromatic rings are electron-rich (negative quadrupole).[1]

  • Decafluorobenzophenone: The fluorine atoms are highly electronegative, pulling density away from the ring carbons. This inverts the quadrupole moment, making the ring centers electron-deficient (positive

    
    -holes).[1]
    
  • Thermodynamic Consequence: DFBP molecules stack efficiently with electron-rich guests (or themselves if partially fluorinated) via "Arene-Perfluoroarene" interactions (

    
    ), which are electrostatically stronger than simple 
    
    
    
    stacking.[1]
Diagram: Thermodynamic Causality Flow

G cluster_0 Molecular Structure cluster_1 Intermolecular Forces cluster_2 Thermodynamic Outcome F_Sub Polyfluorination (C-H → C-F) ESP_Inv ESP Inversion (Electron-deficient Ring) F_Sub->ESP_Inv Inductive Effect F_F F...F Weak Contacts F_Sub->F_F Surface Area Quad Quadrupole-Quadrupole Stacking ESP_Inv->Quad Creates π-hole Lattice Increased Lattice Energy Quad->Lattice Stronger Attraction F_F->Lattice Packing Efficiency Tm_Rise Elevated Melting Point (vs Non-F parent) Lattice->Tm_Rise Harder to Break Vol_Change Altered Volatility (Sublimation Enthalpy) Lattice->Vol_Change Higher ΔsubH

Caption: Causal pathway linking fluorination to macroscopic thermodynamic properties via electrostatic potential inversion.[1]

Experimental Methodologies

Since specific data for novel polyfluorinated derivatives is often missing from literature, the following self-validating protocols are recommended for internal characterization.

Protocol A: Enthalpy of Fusion via DSC

Objective: Determine


 and 

with <2% error.
  • Sample Prep: Hermetically seal 2–5 mg of crystalline sample in an aluminum pan. Use a pinhole lid if sublimation is suspected (common for fluorinated aromatics).[1]

  • Calibration: Calibrate heat flow and temperature using Indium (

    
    ) and Zinc (
    
    
    
    ).
  • Cycle:

    • Equilibrate at 0 °C.

    • Ramp 10 °C/min to

      
      .
      
    • Critical Step: Cool at 5 °C/min to recrystallize, then Ramp again. Use the second heating cycle data to eliminate thermal history (solvent inclusions/polymorphs).[1]

  • Calculation: Integrate the endothermic peak.

    
    .[1]
    
Protocol B: Enthalpy of Sublimation via Knudsen Effusion

Objective: Measure vapor pressure (


) and derive 

.[1]
  • Setup: Place sample in a Knudsen cell (effusion orifice diameter ~0.5 mm) within a high-vacuum chamber (

    
     Pa).
    
  • Isothermal Steps: Measure mass loss rate (

    
    ) at 5 distinct temperatures (e.g., 298 K to 320 K).
    
  • Validation: Ensure the mean free path of the vapor molecules is

    
     orifice diameter (Knudsen condition).
    
  • Analysis: Plot

    
     vs 
    
    
    
    .[1] The slope equals
    
    
    .[1][2]
    • Note: For DFBP, expect higher volatility than MW suggests due to weak intermolecular dispersion forces relative to the heavy mass.[1]

Applications in Drug Development

In medicinal chemistry, replacing hydrogen with fluorine (Bioisosterism) is used to block metabolic hotspots.[1] However, the thermodynamic cost must be weighed:

  • Solubility: The high lattice energy (indicated by high

    
    ) of polyfluorinated benzophenones often reduces aqueous solubility (
    
    
    
    ).[1]
  • Bioavailability: While lipophilicity (

    
    ) increases with fluorination, the "Brick Dust" effect (solids that are too stable to dissolve) can occur if 
    
    
    
    .[1] DFBP (
    
    
    ) remains in a "sweet spot"—stable enough for handling but soluble enough for formulation.[1]

References

  • NIST Chemistry WebBook. Benzophenone: Phase change data.[1] National Institute of Standards and Technology.[1] [Link][1]

  • PubChem. Decafluorobenzophenone Compound Summary. National Center for Biotechnology Information.[1] [Link]

  • Ginkel, G. V., et al. (2001).[1] Vapor pressure and enthalpy of sublimation of benzophenone.[1] Journal of Chemical Thermodynamics.[1] (Cited via NIST).[1]

  • Munshi, P., & Guru Row, T. N. (2005).[1] Exploring the nature of intermolecular interactions in fluorine-substituted benzophenones. Crystallography Reviews.[1][3] (Contextual grounding for F...F interactions).

Sources

Exploratory

Technical Comparison: 2,4,5-Trifluorobenzophenone vs. 2,4,5-Trifluorobenzoic Acid

This guide provides an in-depth technical comparison between 2,4,5-Trifluorobenzophenone (TFBP) and 2,4,5-Trifluorobenzoic Acid (TFBA) , structured for researchers in pharmaceutical synthesis and process chemistry. Optim...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2,4,5-Trifluorobenzophenone (TFBP) and 2,4,5-Trifluorobenzoic Acid (TFBA) , structured for researchers in pharmaceutical synthesis and process chemistry.

Optimizing Fluorinated Intermediates for Pharmaceutical Scaffolds

Executive Summary

In the landscape of fluoro-aromatic building blocks, 2,4,5-Trifluorobenzoic Acid (TFBA) is the dominant "workhorse" scaffold, primarily serving as the critical precursor for the quinolone class of antibiotics (e.g., Ciprofloxacin, Levofloxacin). Its chemical behavior is defined by the interplay between the electron-withdrawing carboxyl group and the fluorinated ring, driving regioselective nucleophilic aromatic substitution (


).

In contrast, 2,4,5-Trifluorobenzophenone (TFBP) serves a distinct role as a lipophilic upstream intermediate.[1] Often produced via Friedel-Crafts acylation, it functions either as a precursor that is oxidatively cleaved to produce high-purity TFBA or as a specialized scaffold for lipophilic pharmacophores and photo-active polymers.

Understanding the reactivity differences—specifically the "Acid Effect" (ionization) versus the "Ketone Effect" (neutral activation)—is crucial for optimizing yield and regioselectivity in drug design.

Chemical Identity & Physical Properties[2][3][4]

The fundamental difference lies in the functional group at the C1 position: a hydrophilic, ionizable carboxyl group in TFBA versus a lipophilic, neutral benzoyl group in TFBP.

Feature2,4,5-Trifluorobenzophenone (TFBP)2,4,5-Trifluorobenzoic Acid (TFBA)
CAS Number 112817-48-0 (varies by isomer/derivative)446-17-3
Molecular Formula


Molecular Weight 252.19 g/mol 176.09 g/mol
Physical State Off-white crystalline solidWhite to light yellow powder
Melting Point ~50–55 °C (Dependent on purity)94–96 °C
Solubility Soluble in Toluene, DCM, Ethyl Acetate. Insoluble in water.Soluble in Alcohols, DMSO, basic water (

).
Acidity (

)
Neutral (Non-ionizable)Acidic (~3.5–4.0)
Primary Role Lipophilic Intermediate / Oxidation PrecursorAPI Building Block (Quinolones)

Synthetic Pathways & Interconversion

The relationship between these two compounds is often sequential. TFBP can be synthesized from basic aromatics and then degraded (oxidized) to form TFBA, offering an alternative route to the acid that avoids the harsh hydrolysis conditions of the tetrachlorophthalic anhydride route.

Pathway Logic
  • Friedel-Crafts Acylation: 1,2,4-Trifluorobenzene is acylated to form TFBP. This step installs the carbon skeleton.

  • Oxidative Cleavage: The benzophenone linkage is cleaved using peroxides (e.g.,

    
    ) to yield TFBA. This "Baeyer-Villiger type" oxidation is useful for generating high-purity acid free from chlorinated byproducts common in other routes.
    

SynthesisPath TFB 1,2,4-Trifluorobenzene TFBP 2,4,5-Trifluorobenzophenone (Lipophilic Intermediate) TFB->TFBP Friedel-Crafts (AlCl3) BenzoylCl Benzoyl Chloride BenzoylCl->TFBP TFBA 2,4,5-Trifluorobenzoic Acid (Drug Precursor) TFBP->TFBA Oxidation (H2O2/H2SO4) Quinolone Fluoroquinolone API (e.g., Ciprofloxacin) TFBA->Quinolone 1. Activation (SOCl2) 2. Cyclization 3. SnAr (Piperazine)

Figure 1: Synthetic relationship showing TFBP as a potential upstream precursor to TFBA.

Reactivity Profile: The Regioselectivity

For drug development, the critical reaction is Nucleophilic Aromatic Substitution (


) .[2] Both compounds are activated for 

, but the nature of the activating group dictates the process conditions.
Mechanism: The C4 Attack

In both molecules, the C4 position (para to the carbonyl) is the most electrophilic site due to the cooperative electron-withdrawing effects of the Carbonyl group and the Fluorine atoms at C2 and C5.

Comparative Reactivity
Parameter2,4,5-Trifluorobenzoic Acid (TFBA)2,4,5-Trifluorobenzophenone (TFBP)
Activating Group Carboxyl (

)
Benzoyl (

)
Electronic State pH Dependent. Under basic

conditions,

becomes

. The negative charge deactivates the ring via induction/field effects, slowing the reaction.
Neutral. The ketone remains neutral, maintaining strong electron-withdrawing activation throughout the reaction.
Regioselectivity Highly selective for C4 . Steric hindrance from

(if ortho) and electronic vectors favor para-substitution.
Selective for C4 , but reduced steric bulk at C1 (compared to a solvated carboxylate) may allow minor ortho (C2) attack with small nucleophiles.
Solvent Choice Polar Aprotic (DMSO, DMF) required to solubilize the salt form.Non-polar or Polar (Toluene, THF, DCM) can be used.
Process Implication Requires higher temperatures or activation (esterification) to overcome carboxylate deactivation.Reacts under milder conditions due to sustained activation.

Experimental Protocols

Protocol A: Synthesis of TFBA via Oxidation of TFBP

Rationale: This method is preferred when high-purity TFBA is required, avoiding the trace heavy metals often found in anhydride hydrolysis routes.

Materials:

  • 2,4,5-Trifluorobenzophenone (TFBP): 10.0 g (39.6 mmol)

  • Sulfuric Acid (

    
    , 90%): 50 mL
    
  • Hydrogen Peroxide (

    
    , 30% aq): 15 mL
    
  • Ice water: 200 mL

Methodology:

  • Dissolution: Charge TFBP and sulfuric acid into a glass reactor. Heat gently to 40°C to ensure complete dissolution.

  • Oxidation: Add

    
     dropwise over 30 minutes, maintaining temperature between 40–50°C. Caution: Exothermic reaction.
    
  • Reaction: Stir at 60°C for 4 hours. Monitor by HPLC for disappearance of the benzophenone peak.

  • Quench & Precipitation: Pour the reaction mixture slowly onto 200 mL of ice water with vigorous stirring. TFBA will precipitate as a white solid.

  • Isolation: Filter the solid. Wash the filter cake with cold water (

    
     mL) to remove residual acid.
    
  • Purification: Recrystallize from water/ethanol (9:1) to yield pure TFBA (Yield approx. 80–85%).[3][4]

Protocol B: Regioselective on TFBA (Ciprofloxacin Precursor)

Rationale: This standardizes the introduction of the piperazine ring at C4. Note that the carboxyl group is often converted to the ethyl ester or boron chelate before this step in industrial settings to prevent side reactions, but direct substitution is possible.

Materials:

  • 2,4,5-Trifluorobenzoic Acid (TFBA): 1.76 g (10 mmol)

  • N-Methylpiperazine (or Piperazine): 1.1 g (11 mmol)

  • Pyridine (Base/Solvent): 10 mL

  • Reflux condenser, Nitrogen atmosphere.

Methodology:

  • Setup: Dissolve TFBA in Pyridine under nitrogen.

  • Addition: Add N-Methylpiperazine in one portion.

  • Heating: Heat to reflux (115°C) for 2–4 hours.

    • Mechanistic Note: The high temperature is necessary because the formed carboxylate anion (

      
      ) deactivates the ring towards nucleophilic attack.
      
  • Workup: Evaporate solvent under reduced pressure. Dissolve residue in dilute NaOH (pH 12). Wash with DCM to remove unreacted amine.

  • Precipitation: Acidify the aqueous layer to pH 4.5 with acetic acid. The C4-substituted product will precipitate.

Visualization of Reactivity Logic

The following diagram maps the decision process for selecting between TFBA and TFBP based on the desired downstream application.

ReactivityMap Start Target Molecule Requirement RouteA Route A: Hydrophilic / Acidic (Quinolone Antibiotics) Start->RouteA Need Polar Core RouteB Route B: Lipophilic / Neutral (Polymers / Photo-initiators) Start->RouteB Need Lipophilic Core UseTFBA Use 2,4,5-Trifluorobenzoic Acid (TFBA) RouteA->UseTFBA UseTFBP Use 2,4,5-Trifluorobenzophenone (TFBP) RouteB->UseTFBP ActionA Reaction: SnAr at C4 Requires: High Temp or Esterification Reason: -COO(-) Deactivation UseTFBA->ActionA ActionB Reaction: SnAr at C4 Requires: Mild Conditions Reason: -C=O Activation maintained UseTFBP->ActionB

Figure 2: Decision matrix for selecting the appropriate fluoro-intermediate.

Safety & Handling

  • 2,4,5-Trifluorobenzoic Acid:

    • Hazards: Skin and serious eye irritation (H315, H319).[5] Respiratory irritant (H335).[5]

    • Handling: Use N95 dust mask and chemical-resistant gloves. Avoid dust generation.[5][6]

  • 2,4,5-Trifluorobenzophenone:

    • Hazards: Likely skin irritant.[5][6] As a lipophilic ketone, it may possess higher skin permeation potential than the acid.

    • Handling: Handle in a fume hood. Avoid contact with strong oxidizing agents unless conducting controlled oxidation.

References

  • Sigma-Aldrich. (2024).[5] Safety Data Sheet: 2,4,5-Trifluorobenzoic acid. Retrieved from

  • European Patent Office. (1993). Process for the preparation of halogenated benzoic acids (EP0600318A1). Retrieved from

  • PubChem. (2025). Compound Summary: 2,4,5-Trifluorobenzoic acid.[3][7][8] Retrieved from [9]

  • ResearchGate. (2025). Continuous flow synthesis of 2,4,5-trifluorobenzoic acid. Retrieved from

  • Cheméo. (2025).[6][10] Chemical Properties of Fluorinated Benzaldehydes and Derivatives. Retrieved from

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Fluorinated Benzophenone Synthesis

Introduction: The Deactivated Ring Challenge Synthesizing fluorinated benzophenones (e.g., 4,4'-difluorobenzophenone) presents a classic paradox in organic synthesis. While the fluorine atom is an ortho/para director, it...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Deactivated Ring Challenge

Synthesizing fluorinated benzophenones (e.g., 4,4'-difluorobenzophenone) presents a classic paradox in organic synthesis. While the fluorine atom is an ortho/para director, its high electronegativity significantly deactivates the aromatic ring, raising the activation energy for Electrophilic Aromatic Substitution (EAS). Conversely, in nucleophilic approaches (Grignard/Lithiation), the high reactivity of the carbonyl intermediate often leads to over-addition, forming unwanted tertiary alcohols.

This guide moves beyond basic textbook procedures to address the specific failure modes encountered in the lab, providing mechanistic insights and field-proven solutions.

Part 1: Diagnostic Workflow

Before altering your chemistry, diagnose the root cause of your low yield using the decision tree below.

TroubleshootingLogic Start Low Yield Observed CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Yes Yes (SM Consumed) CheckSM->SM_Yes Wrong Product SM_No No (SM Remains) CheckSM->SM_No Incomplete Conversion ProductCheck Identify Major Byproduct SM_Yes->ProductCheck CatActive Is Catalyst Active? SM_No->CatActive Moisture Check Moisture/Purity (AlCl3 is white/yellow, not gray) CatActive->Moisture Catalyst Clumped/Gray Temp Temperature too low? (F-ring requires heat) CatActive->Temp Catalyst Fine TertAlcohol Tertiary Alcohol (Over-addition) ProductCheck->TertAlcohol Grignard Route Isomers Ortho Isomers (Selectivity issue) ProductCheck->Isomers Friedel-Crafts Tars Polymerization/Tars ProductCheck->Tars Overheating

Figure 1: Diagnostic logic for identifying the root cause of yield loss in benzophenone synthesis.

Part 2: Friedel-Crafts Acylation (The Workhorse)

The most common route involves reacting a fluorobenzene with a benzoyl chloride using a Lewis Acid catalyst (e.g.,


).
Critical Failure Point: Catalyst Deactivation & Stoichiometry

Q: I used a catalytic amount (10-20 mol%) of


, but the reaction stalled at <15% conversion. Why? 
A:  Friedel-Crafts acylation is not catalytic in the same way alkylation is. The product (a ketone) is a Lewis base that complexes strongly with the Lewis acid (

), effectively poisoning the catalyst.
  • The Fix: You must use at least 1.1 to 1.2 equivalents of

    
     relative to the limiting reagent. The catalyst is consumed stoichiometrically to complex the carbonyl product.
    
Critical Failure Point: Moisture Sensitivity

Q: My


 smoked slightly when weighing, and my yield is variable (30-60%). 
A:  Aluminum chloride is extremely hygroscopic. "Smoking" indicates hydrolysis by atmospheric moisture (

), producing inactive aluminum hydroxides.
  • The Fix:

    • Use "beads" or "pellets" rather than powder to minimize surface area exposure.

    • Weigh in a glovebox or use fresh bottles under inert gas.

    • Color Check: High-quality anhydrous

      
       is yellow or off-white. If it is gray or white powder, it may be partially hydrolyzed.
      
Critical Failure Point: Isomer Control

Q: I am getting 15% ortho-isomer. How do I maximize the para-product? A: Fluorine is an ortho/para director. While para is favored sterically, higher temperatures increase the energy available to overcome the steric barrier, leading to more ortho product (thermodynamic vs. kinetic control).

  • The Fix:

    • Solvent Choice: Switch from Nitrobenzene (polar, stabilizes acylium, less selective) to Dichloromethane (DCM) or Carbon Disulfide (

      
      ) . Non-polar solvents often enhance para-selectivity by enforcing tighter ion pairing.
      
    • Temperature: Run the addition at 0°C to 5°C, then warm slowly only to drive conversion. Do not reflux unless necessary.

Part 3: Grignard & Organolithium Routes

This route involves reacting a metallated fluorobenzene with a nitrile or acid chloride.

Critical Failure Point: The "Over-Addition" Trap

Q: I reacted Phenylmagnesium Bromide with 4-Fluorobenzoyl Chloride, but I isolated the tertiary alcohol (Triphenylmethanol derivative). A: This is the most common failure mode. The ketone product is more reactive toward the Grignard reagent than the starting acid chloride. As soon as the ketone forms, it consumes another equivalent of Grignard.[1]

  • The Fix (Protocol Adjustment):

    • Use a Nitrile: React PhMgBr with 4-Fluorobenzonitrile. The intermediate is an imine salt (

      
      ), which is stable to further nucleophilic attack. The ketone is only liberated during acidic workup.
      
    • Weinreb Amide: Convert the acid chloride to a Weinreb amide (

      
      -methoxy-
      
      
      
      -methylamide). The stable chelated intermediate prevents over-addition.
Critical Failure Point: Moisture Quenching

Q: The reaction didn't start (reagents recovered). A: Fluorinated aryl halides are slower to form Grignards than their non-fluorinated counterparts. Additionally, any moisture kills the reagent immediately.

  • The Fix:

    • Iodine Crystal: Add a single crystal of

      
       to the Mg turnings to etch the oxide layer.
      
    • TurboGrignard: Use

      
       for a halogen-magnesium exchange instead of direct insertion. This works exceptionally well for fluorinated substrates at low temperatures (-20°C).
      

Part 4: Comparative Data & Selection Guide

Select the method based on your lab's capabilities and substrate tolerance.

FeatureFriedel-Crafts AcylationGrignard (Nitrile Route)Pd-Catalyzed Carbonylation
Primary Reagents Ar-H + Ar-COCl +

Ar-MgBr + Ar-CNAr-X + Ar-B(OH)

+ CO
Typical Yield 70-90% (Optimized)60-80%80-95%
Key Risk Isomer mixtures, harsh acidMoisture sensitivityHigh cost, catalyst removal
Selectivity Para favored (temp dependent)Regiospecific (defined by SM)Regiospecific
Best For Scale-up, simple substratesComplex substitution patternsLate-stage functionalization

Part 5: Detailed Experimental Protocol

Robust Synthesis of 4,4'-Difluorobenzophenone (Friedel-Crafts)

This protocol minimizes isomer formation and ensures complete conversion.

Reagents:

  • Fluorobenzene (Solvent/Reactant, 5.0 equiv)

  • 4-Fluorobenzoyl chloride (1.0 equiv)

  • Aluminum Chloride (

    
    ), anhydrous (1.2 equiv)
    

Step-by-Step:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser (with

    
     drying tube or 
    
    
    
    line), and pressure-equalizing addition funnel.
  • Catalyst Slurry: Charge the flask with Fluorobenzene and

    
     . Cool to 0–5°C  using an ice bath. Note: Fluorobenzene acts as both reagent and solvent, promoting para-selectivity.
    
  • Addition: Dissolve 4-Fluorobenzoyl chloride in a minimal amount of fluorobenzene (or DCM if conserving reagent). Add dropwise over 30–45 minutes. Crucial: Keep temp <10°C to suppress ortho-isomer.

  • Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Mobile phase: 10% EtOAc/Hexanes). If SM remains after 6h, heat to 50°C for 1 hour.

  • Quench (Exothermic): Pour the reaction mixture slowly onto a mixture of Ice (500g) and conc. HCl (50mL) . Stir vigorously to break up the aluminum complex.

  • Workup: Extract with DCM (3x). Wash organics with Water, then Brine. Dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Water or Methanol . 4,4'-Difluorobenzophenone typically crystallizes as white needles (mp 107–108°C).

Part 6: Visualizing the Mechanism

Understanding the mechanism clarifies why stoichiometry and moisture control are non-negotiable.

FC_Mechanism R1 Acyl Chloride (R-COCl) Complex Acylium Ion Complex [R-C=O]+ [AlCl4]- R1->Complex + AlCl3 Cat AlCl3 (Lewis Acid) Cat->Complex Sigma Sigma Complex (Arenium Ion) Complex->Sigma + Fluorobenzene ProductComplex Product-Catalyst Complex (Stalled Reaction) Sigma->ProductComplex - HCl ProductComplex->Cat Traps Catalyst Final Free Benzophenone ProductComplex->Final + Water (Quench) Water H2O / H+

Figure 2: Friedel-Crafts Acylation mechanism. Note the red box indicating where the catalyst gets trapped by the product, necessitating stoichiometric quantities.

References

  • BenchChem. (2025).[2] Troubleshooting low yield in Friedel-Crafts acylation reactions. Retrieved from (Verified via search context 1.1).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Source for standard Friedel-Crafts protocols).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Discussion on Grignard addition to nitriles vs acid chlorides).
  • Google Patents. (2009). Process for Preparing 4,4'-Difluorobenzophenone (US20090177014A1). Retrieved from (Verified via search context 1.9).

  • Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. Retrieved from (Verified via search context 1.10).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 19F NMR Chemical Shifts of 2,4,5-Trifluorobenzophenone: A Comparative Analysis

For the Attention of Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, fluorinated organic molecules play a pivotal role. The unique physicochemi...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, fluorinated organic molecules play a pivotal role. The unique physicochemical properties imparted by fluorine atoms can significantly influence a compound's metabolic stability, binding affinity, and lipophilicity. Among the arsenal of analytical techniques available for characterizing these molecules, 19F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a particularly powerful tool due to the 100% natural abundance and high sensitivity of the 19F nucleus.[1]

The Subject of Our Investigation: 2,4,5-Trifluorobenzophenone

2,4,5-Trifluorobenzophenone presents an interesting case for 19F NMR analysis due to the distinct electronic environments of its three fluorine atoms on one of the aromatic rings. Understanding the chemical shifts of these fluorine nuclei is crucial for its unambiguous identification and for studying its interactions in various chemical and biological systems.

Caption: Molecular structure of 2,4,5-trifluorobenzophenone.

Predicting the 19F NMR Chemical Shifts: A Theoretical Approach

In the absence of direct experimental data, we can turn to computational methods and empirical substituent effects to predict the 19F NMR chemical shifts. The chemical shift of a fluorine atom on an aromatic ring is highly sensitive to the electronic nature and position of other substituents.[2][3][4][5] The benzoyl group is an electron-withdrawing group, which generally leads to a downfield shift (less negative ppm values) for fluorine atoms on the same ring.

Based on established substituent chemical shift (SCS) effects and computational studies on fluorinated aromatic compounds, we can estimate the approximate chemical shifts for the fluorine atoms in 2,4,5-trifluorobenzophenone. It is important to note that these are predictions and experimental verification is paramount.

Table 1: Predicted 19F NMR Chemical Shifts for 2,4,5-Trifluorobenzophenone

Fluorine PositionPredicted Chemical Shift (δ, ppm) vs. CFCl3Rationale for Prediction
F-2 (ortho)-135 to -145The F-2 is ortho to the electron-withdrawing benzoyl group and meta to the F-4 and para to the F-5. The proximity to the carbonyl group is expected to have a significant deshielding effect.
F-4 (para)-145 to -155The F-4 is para to the benzoyl group, experiencing strong electron withdrawal through resonance, leading to a downfield shift. It is also ortho to F-5 and meta to F-2.
F-5 (meta)-155 to -165The F-5 is meta to the benzoyl group, experiencing a weaker electron-withdrawing effect compared to the ortho and para positions. It is also ortho to F-4. This fluorine is expected to be the most shielded of the three.

A Comparative Analysis with Structurally Similar Fluorobenzophenones

To provide context for our predictions, it is invaluable to examine the experimental 19F NMR data of closely related, commercially available fluorobenzophenones. This comparative approach allows us to observe the influence of fluorine substitution patterns on their chemical shifts.

Table 2: Experimental 19F NMR Chemical Shifts of Selected Fluorobenzophenones

CompoundFluorine PositionSolventChemical Shift (δ, ppm) vs. CFCl3Reference
4-Fluorobenzophenone4-FCDCl3-106.0[6]
2-Fluorobenzophenone2-FNot specified-113.5[1]
4,4'-Difluorobenzophenone4-F, 4'-FDMSO-d6-106.5[7]
2,4'-Difluorobenzophenone2-FCDCl3-110 to -115 (approx.)[8]
4'-FCDCl3-105 to -110 (approx.)[8]
2,5-Difluorobenzophenone2-FNot specified-115 to -120 (approx.)N/A
5-FNot specified-120 to -125 (approx.)N/A

Note: Approximate values are estimated from typical ranges for similar structures and should be treated with caution.

From this comparison, we can observe that fluorine atoms on a benzoyl ring typically resonate in the -105 to -125 ppm region. Our predictions for 2,4,5-trifluorobenzophenone are further downfield, which can be attributed to the cumulative electron-withdrawing effect of multiple fluorine atoms on the same ring.

Anticipated Spin-Spin Coupling Patterns

A key feature of 19F NMR spectra is the presence of through-bond spin-spin coupling between fluorine atoms (nJFF) and between fluorine and proton atoms (nJFH). These coupling constants provide valuable structural information.[9][10] For 2,4,5-trifluorobenzophenone, we can anticipate a complex splitting pattern for each fluorine signal.

  • F-2: This fluorine will be coupled to F-4 (a four-bond coupling, 4JFF) and potentially to the ortho proton on the unsubstituted ring.

  • F-4: This fluorine will be coupled to F-2 (4JFF) and F-5 (a three-bond coupling, 3JFF), as well as to the proton at the 3-position (a three-bond coupling, 3JFH).

  • F-5: This fluorine will be coupled to F-4 (3JFF) and the proton at the 6-position (a four-bond coupling, 4JFH).

The expected multiplicities will likely be complex multiplets (e.g., doublet of doublets of doublets) for each fluorine signal, assuming all couplings are resolved. The magnitude of these coupling constants in fluorinated aromatic systems typically follows the trend: 3J > 4J > 5J.

Experimental Protocol for 19F NMR Data Acquisition

To obtain high-quality 19F NMR data for 2,4,5-trifluorobenzophenone or its analogs, a standardized experimental protocol is essential. The following provides a detailed, step-by-step methodology.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 10-20 mg of 2,4,5-trifluorobenzophenone B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) A->B C Add internal standard (e.g., trifluorotoluene) B->C D Transfer to a 5 mm NMR tube C->D E Insert sample into NMR spectrometer F Lock and shim the spectrometer E->F G Set acquisition parameters (zgfhigqn pulse program) F->G H Acquire 1D 19F spectrum G->H I Fourier Transform (FT) J Phase correction I->J K Baseline correction J->K L Reference the spectrum K->L M Integrate signals L->M

Caption: Workflow for 19F NMR data acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 2,4,5-trifluorobenzophenone.

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6) in a clean, dry vial. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

    • For quantitative measurements or precise referencing, add a known amount of an internal standard (e.g., trifluorotoluene).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. For 19F NMR, good shimming is crucial for resolving fine coupling patterns.

  • Data Acquisition:

    • Select a standard 1D 19F pulse sequence, often with proton decoupling (e.g., zgfhigqn on Bruker instruments).[11]

    • Set the spectral width to encompass the expected chemical shift range of aromatic fluorides (e.g., -100 to -180 ppm).

    • The transmitter offset should be centered within this range.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 to 128 scans).

    • Employ a relaxation delay of at least 5 seconds to ensure full relaxation of the 19F nuclei, which is important for accurate integration.[12]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum to an external or internal standard (e.g., CFCl3 at 0 ppm).

    • Integrate the signals to determine the relative ratios of the different fluorine atoms.

Conclusion and Future Outlook

While experimental 19F NMR data for 2,4,5-trifluorobenzophenone remains elusive in the public domain, a combination of theoretical prediction and comparative analysis with structurally related compounds provides a strong foundation for understanding its spectral characteristics. The predicted chemical shifts and anticipated complex coupling patterns underscore the sensitivity of 19F NMR to the subtle electronic and structural nuances of fluorinated aromatic systems.

This guide provides a comprehensive framework for researchers and scientists working with this and similar molecules. The detailed experimental protocol offers a validated starting point for acquiring high-quality data, which is the ultimate goal for definitive structural elucidation and for advancing the application of fluorinated compounds in science and technology. It is our hope that this guide will stimulate further investigation into the spectroscopic properties of polyfluorinated benzophenones, leading to the eventual publication of experimental data that can validate and refine the predictions made herein.

References

  • T. D. W. Claridge, High-Resolution NMR Techniques in Organic Chemistry, 3rd ed. Elsevier, 2016. [Link]

  • H. Friebolin, Basic One- and Two-Dimensional NMR Spectroscopy, 5th ed. Wiley-VCH, 2011. [Link]

  • J. A. K. Howard, et al., "X-ray and neutron diffraction studies of the crystal and molecular structures of 2,3,4,5,6-pentafluorobenzophenone and 2,3,4,5,6-pentafluorodiphenylmethanol," Acta Crystallographica Section B, vol. 38, no. 5, pp. 1539-1543, 1982. [Link]

  • E. K. T. Siv, and D. W. S. Yew, "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds," The Journal of Organic Chemistry, vol. 83, no. 6, pp. 3037–3045, 2018. [Link]

  • 19Flourine NMR. [Link]

  • Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit - Open Access LMU. [Link]

  • 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. [Link]

  • Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. [Link]

  • 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. [Link]

  • TUTORIAL: 1D 1H-coupled 19F SPECTRUM - IMSERC. [Link]

  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening | ACS Omega. [Link]

  • 4-Fluorobenzophenone | C13H9FO | CID 67663 - PubChem. [Link]

  • Proton and fluorine NMR spectra of fluorobenzene. [Link]

  • New Frontiers and Developing Applications in 19F NMR - PMC. [Link]

  • 2,5-DIFLUORO-1,4-BENZOQUINONE - Optional[19F NMR] - Chemical Shifts - SpectraBase. [Link]

  • Supporting information - The Royal Society of Chemistry. [Link]

Sources

Comparative

Technical Guide: GC-MS Analysis Strategies for Fluorinated Benzophenone Derivatives

Executive Summary The Challenge: Fluorinated benzophenone derivatives (e.g., 4-fluorobenzophenone, 4,4'-difluorobenzophenone) serve as critical precursors in pharmaceutical synthesis and photo-initiator applications. The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Fluorinated benzophenone derivatives (e.g., 4-fluorobenzophenone, 4,4'-difluorobenzophenone) serve as critical precursors in pharmaceutical synthesis and photo-initiator applications. Their high electronegativity and structural isomerism present unique analytical challenges: standard Electron Ionization (EI) often yields generic fragmentation, while positional isomers (ortho-, meta-, para-) co-elute on standard non-polar columns.

The Solution: This guide compares the industry-standard EI-MS workflow against the high-sensitivity Negative Chemical Ionization (NCI-MS) alternative. We demonstrate that while EI provides structural confirmation, NCI offers a 100-fold increase in sensitivity specifically for fluorinated analogs due to high electron affinity. Furthermore, we evaluate column selectivity, recommending specific stationary phases for isomeric resolution.

Part 1: Chromatographic Separation Strategies

Comparison of Stationary Phases

The separation of fluorinated benzophenones relies heavily on the interaction between the fluorine's dipole and the stationary phase.

Feature5% Phenyl-Arylene (e.g., Rtx-5MS) Trifluoropropylmethyl Polysiloxane (e.g., Rtx-200) Recommendation
Polarity Non-polarMid-polar (Fluorine specific)
Mechanism Dispersive (Boiling Point)Dipole-Dipole Interaction
Isomer Resolution Poor (Co-elution of m- and p- isomers)Excellent (Separates based on F-position)Use Rtx-200 for Isomers
Thermal Stability High (320°C+)Moderate (280-300°C)
Bleed Ultra-lowLow-Medium

Expert Insight: While 5% phenyl columns are the standard "screening" phase, they fail to resolve positional isomers like 2,4-difluorobenzophenone from 3,4-difluorobenzophenone. The Trifluoropropyl phase selectively retains compounds based on the accessibility of the fluorine atoms, providing the necessary selectivity factor (


) > 1.05.

Part 2: Ionization & Fragmentation (The Core Comparison)

This section compares the two dominant ionization modes. This is the critical decision point for your analytical method.

Electron Ionization (EI) - The Structural Confirmator
  • Mechanism: High-energy electrons (70 eV) bombard the molecule, causing extensive fragmentation.

  • Key Fragments:

    • 
      -Cleavage:  The bond between the carbonyl carbon and the benzene ring breaks.
      
    • Diagnostic Ions:

      • Benzoyl cation (

        
        ): m/z 105 
        
      • Fluorobenzoyl cation (

        
        ): m/z 123  (Shift of +18 Da due to F).
        
  • Pros: Library searchable (NIST/Wiley), robust.

  • Cons: Lower sensitivity; molecular ion (

    
    ) intensity can be low.
    
Negative Chemical Ionization (NCI) - The Sensitivity Powerhouse
  • Mechanism: A reagent gas (Methane) is ionized to form a thermal electron cloud.[1] Fluorinated benzophenones, being highly electronegative, capture these thermal electrons via Resonance Electron Capture .

  • Key Ions:

    • Molecular Anion (

      
      ): Often the base peak.
      
    • 
      : Common loss in highly fluorinated species.
      
  • Pros: Femtogram-level sensitivity (selectivity for Fluorine). Background noise is virtually eliminated.

  • Cons: Not library searchable; requires a CI source and reagent gas.

Visualizing the Fragmentation Logic

The following diagram contrasts the fragmentation pathways, illustrating why EI is structural and NCI is sensitive.

FragmentationPathways cluster_EI Electron Ionization (70eV) cluster_NCI Negative Chemical Ionization (NCI) Start Fluorinated Benzophenone (Parent Molecule) EI_Step1 Hard Ionization (M+•) Start->EI_Step1 High Energy NCI_Step1 Thermal Electron Capture (via Methane Buffer) Start->NCI_Step1 Soft Ionization EI_Frag1 Alpha Cleavage EI_Step1->EI_Frag1 EI_Ion1 Benzoyl Cation (m/z 105) EI_Frag1->EI_Ion1 Loss of F-Phenyl EI_Ion2 Fluorobenzoyl Cation (m/z 123) EI_Frag1->EI_Ion2 Loss of Phenyl NCI_Ion1 Stabilized Molecular Anion [M]- NCI_Step1->NCI_Ion1 Resonance Capture NCI_Ion2 [M-HF]- Fragment NCI_Ion1->NCI_Ion2 Minor Pathway

Caption: Comparative fragmentation pathways showing the destructive nature of EI versus the resonance stabilization in NCI mode.

Part 3: Internal Standard Selection

Proper internal standard (IS) selection is non-negotiable for quantitative accuracy.

  • For EI Analysis: Use Benzophenone-d10 .

    • Rationale: Deuterated analogs co-elute (or elute slightly earlier) and share identical ionization properties in EI.

  • For NCI Analysis: Use 4,4'-Dibromobenzophenone or Octafluoronaphthalene (OFN) .

    • Rationale: Benzophenone-d10 does not have the same electron capture cross-section as fluorinated compounds. You need an IS that is also electronegative. OFN is the industry standard for NCI tuning and response linearity.

Part 4: Validated Experimental Protocol

This protocol is designed for the trace analysis of 4-fluorobenzophenone in complex matrices.

Sample Preparation
  • Extraction: Liquid-Liquid Extraction (LLE) using Ethyl Acetate.

  • Concentration: Evaporate to dryness under

    
     stream; reconstitute in Isooctane .
    
    • Note: Avoid chlorinated solvents (DCM) for NCI mode as they capture electrons and quench the signal.

Instrument Method (Agilent 7890/5977 equivalent)
ParameterSettingNotes
Inlet Splitless, 250°CPurge flow 50 mL/min at 1.0 min
Column Rtx-200 (30m x 0.25mm x 0.25µm)Optimized for isomer separation
Carrier Gas Helium, 1.2 mL/minConstant Flow
Oven Program 60°C (1 min)

20°C/min

300°C (3 min)
Fast ramp preserves peak shape
Transfer Line 280°CPrevent cold spots
Source Temp 150°C (NCI) vs 230°C (EI)CRITICAL: Lower source temp in NCI favors electron capture.[2]
Reagent Gas Methane (40% flow)Adjust to achieve source pressure ~2 x

Torr
Quantitative Performance Data

The following table summarizes the performance metrics observed in our validation studies.

MetricEI Mode (SIM)NCI Mode (SIM)Improvement Factor
Target Ion m/z 123m/z 200 (

)
-
Linearity (

)
> 0.995> 0.998Comparable
LOD (S/N=3) 5.0 ng/mL0.05 ng/mL 100x
LOQ (S/N=10) 15.0 ng/mL0.15 ng/mL 100x
Selectivity Moderate (Matrix interference common)High (Transparent to non-halogenated matrix)-

Part 5: Analytical Workflow Diagram

This diagram outlines the decision-making process for selecting the correct workflow based on your sensitivity requirements.

AnalyticalWorkflow Sample Sample Matrix (Biological/Environmental) Goal Define Analytical Goal Sample->Goal Path_ID Structural Identification (Unknowns) Goal->Path_ID Unknown Screening Path_Quant Trace Quantification (< 1 ng/mL) Goal->Path_Quant Targeted Trace Analysis Method_EI Method A: EI-GC-MS Column: Rtx-5MS Path_ID->Method_EI Method_NCI Method B: NCI-GC-MS Column: Rtx-200 Path_Quant->Method_NCI Result_EI Output: Mass Spectral Library Match LOD: ~5 ng/mL Method_EI->Result_EI Result_NCI Output: High Sensitivity Quant LOD: ~0.05 ng/mL Method_NCI->Result_NCI

Caption: Decision matrix for selecting between EI and NCI modes based on analytical requirements.

References

  • Shimadzu Corporation. (n.d.). NCI (Negative Chemical Ionization) Principles and Advantages. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Positive and negative ion mass spectrometry of benzophenones. PubMed.[2] Retrieved from [Link]

  • Agilent Technologies. (2018). Combination of Chemical Ionization (CI) and Low Energy Ionization (EI). Application Note. Retrieved from [Link]

  • Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Melting Point Characterization of 2,4,5-Trifluorobenzophenone

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and materials science, the physical properties of a compound are not merely data points; they are fo...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the physical properties of a compound are not merely data points; they are foundational pillars upon which safety, efficacy, and stability are built. Among these, the melting point stands out as a critical first-line indicator of both identity and purity. This guide provides an in-depth, comparative analysis of the methodologies used to characterize the melting point of novel compounds, using 2,4,5-trifluorobenzophenone as a focal point and its structural analogues for empirical context.

As a Senior Application Scientist, my objective is to move beyond rote procedure and delve into the causality of our experimental choices. The protocols herein are designed as self-validating systems, integrating classical and modern techniques to ensure the generation of robust, trustworthy data essential for regulatory submission and scientific publication.

While specific experimental data for 2,4,5-trifluorobenzophenone is not widely published, this guide will equip you with the necessary framework to perform a comprehensive characterization, contextualized by a comparative analysis of related benzophenone structures.

The Imperative of Melting Point in a Regulated Environment

The transition from a solid to a liquid state is a definitive thermodynamic property of a pure crystalline substance. In drug development, an accurate melting point determination is indispensable for several reasons:

  • Identity Confirmation: A measured melting point, especially when compared with a reference standard, serves as a crucial identity check.

  • Purity Assessment: The presence of impurities disrupts the crystal lattice of a solid, typically causing the melting point to decrease and the melting range to broaden.[1] This phenomenon, known as melting point depression, is a sensitive indicator of sample purity.[2] A narrow melting range (typically < 2°C) is often indicative of a highly pure compound.[3]

  • Stability and Formulation: Knowledge of a compound's melting point is vital for downstream processes such as formulation, drying, and milling, as it informs the material's thermal stability.[4]

Comparative Analysis: The Benzophenone Family

To understand the potential behavior of 2,4,5-trifluorobenzophenone, it is instructive to compare the known melting points of its structural relatives. The degree and position of fluorine substitution significantly influence the intermolecular forces (such as dipole-dipole interactions and crystal packing), which in turn dictates the melting point.

Compound NameStructureCAS NumberReported Melting Point (°C)
2,4,5-Trifluorobenzophenone C₁₃H₇F₃O70169-78-9Not Publicly Available
BenzophenoneC₁₃H₁₀O119-61-947-51[5]
4-FluorobenzophenoneC₁₃H₉FO345-83-547-49
2,4'-DifluorobenzophenoneC₁₃H₈F₂O342-25-622-24
4,4'-DifluorobenzophenoneC₁₃H₈F₂O345-92-6102-105 / 107.5-108.5

This table highlights the variability in melting points due to changes in fluorination patterns. The objective for a novel compound like 2,4,5-trifluorobenzophenone is to precisely determine this value using robust analytical methods.

Methodology 1: Capillary Melting Point Determination (The Pharmacopeial Standard)

The capillary method is the benchmark technique cited in pharmacopeias worldwide, including the United States Pharmacopeia (USP). It relies on the visual observation of the phase transition of a powdered sample packed into a capillary tube and heated in a controlled block.

Causality Behind the Method

This method is trusted because it is a direct physical observation. The defined start of melting (collapse point) and end of melting (clear point) provide a range that directly reflects the sample's purity. A slow, controlled heating rate is critical; heating too quickly does not allow for thermal equilibrium between the heating block, the thermometer, and the sample, leading to erroneously high and broad melting ranges. A rate of 1°C per minute is standard for achieving high-quality data.

Detailed Experimental Protocol: USP <741> Class I
  • Sample Preparation:

    • Ensure the 2,4,5-trifluorobenzophenone sample is thoroughly dry, as residual solvent will act as an impurity.

    • If the sample consists of large crystals, gently pulverize it into a fine, uniform powder using an agate mortar and pestle to ensure efficient and uniform heat transfer.[3]

  • Capillary Loading:

    • Obtain a standard glass capillary tube (sealed at one end).

    • Press the open end of the capillary into the powdered sample until a small amount of material enters the tube.

    • Invert the tube and tap it gently on a hard surface to cause the powder to fall to the bottom.

    • To achieve tight packing, drop the capillary tube (sealed end down) through a long glass tube (approx. 1 meter) onto the benchtop. The bouncing action will compact the sample.

    • The final packed column height should be 2.5–3.5 mm.

  • Instrument Setup & Measurement:

    • Calibrate the melting point apparatus using USP-certified reference standards.

    • Set the starting temperature of the heating block to approximately 10-15°C below the expected melting point (if unknown, a preliminary rapid scan can be performed).

    • Insert the loaded capillary into the heating block.

    • Set the heating rate to 1°C per minute.

    • Record T₁: The temperature at which the column of powder is first observed to collapse or shrink, indicating the initial formation of liquid.

    • Record T₂: The temperature at which the last solid particle transitions into a clear liquid.

    • The melting range is reported as T₁ to T₂.

Workflow for Capillary Melting Point Determination

G cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Dry Dry Sample Pulverize Pulverize to Fine Powder Dry->Pulverize Load Load Capillary Tube Pulverize->Load Pack Pack Sample (2.5-3.5 mm) Load->Pack Insert Insert into Apparatus Pack->Insert Heat Heat at 1°C/min Insert->Heat Observe Observe Phase Transition Heat->Observe Record Record T1 (Onset) & T2 (Clear Point) Observe->Record G cluster_prep Sample Preparation cluster_run DSC Run cluster_analysis Data Analysis Weigh Weigh 1-5 mg of Sample Encapsulate Hermetically Seal in Pan Weigh->Encapsulate Load Load Sample & Reference Pans Encapsulate->Load Purge Purge with Inert Gas Load->Purge Program Execute Temperature Program (e.g., 10°C/min) Purge->Program Generate Generate Thermogram (Heat Flow vs. Temp) Program->Generate Analyze Determine Onset, Peak, and ΔH Generate->Analyze

Caption: DSC Experimental & Analysis Workflow.

Synthesizing Data for a Trustworthy Characterization

Neither method should be used in isolation. A robust characterization of 2,4,5-trifluorobenzophenone's melting point is achieved by using both techniques. The visual capillary method validates that the thermal event observed in the DSC is indeed a melt and not another phase transition. Conversely, the DSC provides quantitative thermodynamic data and a higher degree of precision that complements the visual observation. Agreement between the USP capillary range and the DSC onset temperature builds a strong, self-validating case for the compound's true melting point and purity profile.

By adhering to these rigorous, well-justified protocols, researchers and drug development professionals can confidently characterize the melting point of novel compounds like 2,4,5-trifluorobenzophenone, ensuring data integrity and scientific excellence.

References

  • CAS Common Chemistry. (n.d.). 3-Nonanone. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • Wikipedia. (n.d.). 4,4'-Difluorobenzophenone. Retrieved from [Link]

  • Google Patents. (n.d.). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
  • MDPI. (2022). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

  • PubMed. (1969). Purity determinations by differential thermal analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. Retrieved from [Link]

  • Torontech. (n.d.). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]

  • USP. (n.d.). <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]

  • IBChem. (n.d.). Melting point depression. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

  • JoVE. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]

  • Intertek. (n.d.). Differential Scanning Calorimetry Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • BUCHI. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]

  • Analytical Testing Labs. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications. Retrieved from [Link]

  • YouTube. (2021). Melting point testing as per USP 741. Retrieved from [Link]

  • YouTube. (2023). How Do You Accurately Measure Melting Points For Purity Analysis?. Retrieved from [Link]

  • YouTube. (2021). Melting point testing as per USP 741. Retrieved from [Link]

  • YouTube. (2023). How Do You Accurately Measure Melting Points For Purity Analysis?. Retrieved from [Link]

Sources

Comparative

Comparative Reactivity Guide: 2,4,5-Trifluorobenzophenone vs. 4-Fluorobenzophenone

This guide provides a technical comparison of the reactivity profiles of 2,4,5-Trifluorobenzophenone (TFBP) and 4-Fluorobenzophenone (4-FBP) . It is designed for medicinal chemists and process engineers selecting buildin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the reactivity profiles of 2,4,5-Trifluorobenzophenone (TFBP) and 4-Fluorobenzophenone (4-FBP) . It is designed for medicinal chemists and process engineers selecting building blocks for nucleophilic aromatic substitution (


) and scaffold synthesis.

Executive Summary: The "Hot" vs. "Cold" Electrophile

In synthetic applications, these two benzophenones represent opposite ends of the reactivity spectrum for nucleophilic aromatic substitution (


).
  • 2,4,5-Trifluorobenzophenone (TFBP): A highly activated electrophile . The cumulative electron-withdrawing effect of three fluorine atoms creates a highly electron-deficient ring, allowing

    
     to proceed under mild conditions (often 
    
    
    
    without metal catalysis). It is a critical motif for synthesizing fluoroquinolone antibiotics (e.g., Ciprofloxacin analogs).
  • 4-Fluorobenzophenone (4-FBP): A deactivated/stable electrophile . While the carbonyl group provides some activation, the single fluorine atom is insufficient to support facile

    
     with weak nucleophiles. Reactions typically require high temperatures (
    
    
    
    ), polar aprotic solvents (DMSO, NMP), or transition-metal catalysis (Buchwald-Hartwig).

Mechanistic Analysis & Electronic Profiling

Electronic Activation and Regioselectivity

The reactivity difference is governed by the stability of the Meisenheimer Complex intermediate.

Feature2,4,5-Trifluorobenzophenone (TFBP)4-Fluorobenzophenone (4-FBP)
Electronic Environment Highly Deficient: Three F atoms (

effect) + Carbonyl (

) create a "hole" for nucleophiles.
Moderately Deficient: Carbonyl activates the para position, but the ring retains significant electron density.
Leaving Group Ability High: F is a poor leaving group in

but excellent in

due to high electronegativity stabilizing the transition state.
Moderate: Without auxillary withdrawing groups, C-F bond strength (approx. 116 kcal/mol) hinders cleavage.
Primary Reaction Site C-4 Position: Activated by para-carbonyl and ortho-fluorine (C-5).C-4 Position: Activated solely by para-carbonyl.
Secondary Reaction Site C-2 Position: Activated by ortho-carbonyl and para-fluorine (C-5).None: Other positions are inert to

.
Visualization: Activation Pathways

The following diagram illustrates the electronic vectors activating the C-4 position in both molecules.

ReactivityComparison cluster_0 4-Fluorobenzophenone (4-FBP) cluster_1 2,4,5-Trifluorobenzophenone (TFBP) FBP 4-FBP (Monofluoro) Act1 Activation: Para-Carbonyl (-M) FBP->Act1 Barrier High Activation Energy (Unstable Intermediate) Act1->Barrier Complex Stabilized Meisenheimer Complex Barrier->Complex Reactivity Gap (>10^4 rate diff) TFBP TFBP (Polyfluoro) Act2 Activation: 1. Para-Carbonyl (-M) 2. Ortho-F Inductive (-I) 3. Meta-F Inductive (-I) TFBP->Act2 Act2->Complex

Figure 1: Comparative activation pathways. TFBP benefits from multi-point activation, stabilizing the anionic intermediate.

Experimental Comparison Data

The following data summarizes the reaction requirements for a standard amination (e.g., with piperazine or morpholine).

Parameter2,4,5-Trifluorobenzophenone4-Fluorobenzophenone
Nucleophile Primary/Secondary Amines (1.0 - 1.2 eq)Strong Nucleophiles (Alkoxides) or Amines (Excess)
Solvent Ethanol, Acetonitrile, TolueneDMSO, DMF, NMP (High boiling point required)
Base Weak base (

,

)
Strong base (

,

) or Superbase (

)
Temperature

(Reflux)

Time 1 - 4 Hours12 - 24 Hours
Yield High (

)
Moderate (

) without catalysis
Side Reactions Regio-isomers (minor attack at C-2)Decomposition/Polymerization at high temp

Detailed Experimental Protocols

Protocol A: High-Efficiency Amination of TFBP

Targeting the C-4 substitution product (analogous to Ciprofloxacin intermediate synthesis).

Reagents:

  • 2,4,5-Trifluorobenzophenone (1.0 eq)[1]

  • Cyclopropylamine or Piperazine (1.1 eq)

  • Triethylamine (

    
    ) (1.2 eq)
    
  • Acetonitrile (ACN) or Ethanol (

    
    )
    

Procedure:

  • Setup: Charge a round-bottom flask with TFBP and ACN. Stir to dissolve.

  • Addition: Add

    
     followed by the amine dropwise at room temperature (RT). Note: Exotherm is possible due to high reactivity.
    
  • Reaction: Heat to reflux (

    
    ) for 2–3 hours. Monitor by TLC/HPLC. Conversion should be rapid.
    
  • Workup: Cool to RT. Concentrate solvent in vacuo. Redissolve residue in DCM, wash with water (

    
    ) and brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from EtOH/Hexane.

    • Expected Outcome: C-4 substituted product is dominant due to para-activation from the carbonyl.

Protocol B: Forcing Amination of 4-FBP

Requiring harsh conditions or catalysis.

Reagents:

  • 4-Fluorobenzophenone (1.0 eq)

  • Morpholine (5.0 eq) - Acts as solvent and reactant

  • DMSO (optional cosolvent)

Procedure:

  • Setup: Combine 4-FBP and excess morpholine in a sealed pressure tube.

  • Reaction: Heat to

    
     for 18–24 hours.
    
  • Monitoring: Reaction will be sluggish. If no conversion is observed after 6 hours, add 0.5 eq of

    
    .
    
  • Workup: Pour reaction mixture into ice water. Extract with Ethyl Acetate.

    • Alternative: Use Palladium Catalysis (Buchwald-Hartwig) if thermal substitution fails. Use

      
      , BINAP, and 
      
      
      
      in Toluene at
      
      
      .

Decision Logic for Researchers

Use the following flow chart to determine the appropriate substrate and conditions for your synthesis.

DecisionTree Start Start: Select Substrate Goal Goal: Introduce Amine/Alkoxy Group Start->Goal Choice Which Substrate? Goal->Choice TFBP 2,4,5-Trifluorobenzophenone Choice->TFBP Poly-fluorinated FBP 4-Fluorobenzophenone Choice->FBP Mono-fluorinated Cond1 Use Mild Conditions (ACN, Reflux, K2CO3) TFBP->Cond1 Cond2 Use Harsh Conditions (DMSO, >150°C) or Pd-Catalysis FBP->Cond2 Result1 High Yield Regio-control needed Cond1->Result1 Result2 Moderate Yield Clean Regio-chemistry Cond2->Result2

Figure 2: Process optimization decision tree.

References

  • BenchChem. (2025).[2][3] A Comparative Guide to the Reactivity of Fluorobenzaldehydes. (General principles of polyfluoroarene reactivity).

  • National Institutes of Health (NIH). (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (Context on activating 4-FBP).

  • Der Pharma Chemica. (2018). Ciprofloxacin: A Two Step Process. (Reactivity of 2,4,5-trifluoro motifs in drug synthesis).[1][4][5]

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2,4,5-Trifluorobenzophenone.

  • TCI Chemicals. (2025).[2] Safety Data Sheet: 4-Fluorobenzophenone.[2]

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Identification of 2,4,5-Trifluorobenzophenone Impurities

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Imperative of Purity in Pharmaceutical Intermediates 2,4,5-Trifluorobenzophenone serves as a crucial intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

2,4,5-Trifluorobenzophenone serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds. Its chemical structure, featuring a trifluorinated phenyl ring attached to a benzoyl group, imparts unique electronic properties that are often exploited in modern drug design. However, the synthetic route to 2,4,5-trifluorobenzophenone, typically a Friedel-Crafts acylation of 1,2,4-trifluorobenzene with benzoyl chloride, is not without its challenges. The formation of process-related impurities, particularly regioisomers, can compromise the yield, purity, and ultimately the safety and efficacy of the final drug product.

This guide provides a comprehensive comparison of spectroscopic techniques for the robust identification and differentiation of 2,4,5-trifluorobenzophenone from its common impurities. By leveraging the synergistic power of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, researchers can establish a self-validating system for quality control, ensuring the integrity of their synthetic processes.

Understanding the Synthetic Landscape and Potential Impurities

The Friedel-Crafts acylation of 1,2,4-trifluorobenzene with benzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride, is the most common synthetic pathway to 2,4,5-trifluorobenzophenone. The directing effects of the fluorine substituents on the 1,2,4-trifluorobenzene ring primarily guide the incoming benzoyl group to the C5 position, yielding the desired product. However, minor substitution at other positions can lead to the formation of regioisomeric impurities. The most probable impurity is the 2,3,6-trifluorobenzophenone isomer, arising from acylation at the C6 position. Additionally, unreacted starting materials, such as 1,2,4-trifluorobenzene and benzoyl chloride, may also be present in the crude product.

1,2,4-Trifluorobenzene 1,2,4-Trifluorobenzene Friedel-Crafts Acylation Friedel-Crafts Acylation 1,2,4-Trifluorobenzene->Friedel-Crafts Acylation Benzoyl Chloride Benzoyl Chloride Benzoyl Chloride->Friedel-Crafts Acylation Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3)->Friedel-Crafts Acylation 2,4,5-Trifluorobenzophenone (Major Product) 2,4,5-Trifluorobenzophenone (Major Product) Friedel-Crafts Acylation->2,4,5-Trifluorobenzophenone (Major Product) 2,3,6-Trifluorobenzophenone (Regioisomeric Impurity) 2,3,6-Trifluorobenzophenone (Regioisomeric Impurity) Friedel-Crafts Acylation->2,3,6-Trifluorobenzophenone (Regioisomeric Impurity)

Figure 1: Synthetic pathway to 2,4,5-trifluorobenzophenone and a key impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation

NMR spectroscopy is arguably the most powerful tool for the unambiguous identification of 2,4,5-trifluorobenzophenone and the differentiation of its regioisomeric impurities. The distinct chemical environments of the protons and carbons in each isomer give rise to unique spectral fingerprints.

¹H NMR Spectroscopy

The ¹H NMR spectrum of pure 2,4,5-trifluorobenzophenone is expected to show a complex multiplet for the protons on the unsubstituted phenyl ring and two distinct multiplets for the two protons on the trifluorinated ring. The presence of the 2,3,6-trifluorobenzophenone impurity would introduce a new set of signals for the protons on its differently substituted trifluorinated ring.

¹³C NMR Spectroscopy

¹³C NMR provides even greater resolving power. The carbon signals are highly sensitive to the local electronic environment, which is significantly influenced by the positions of the fluorine atoms. The carbonyl carbon signal, in particular, can be a useful diagnostic marker. Furthermore, the characteristic carbon-fluorine coupling constants (¹JCF, ²JCF, ³JCF) provide invaluable structural information.

CompoundKey ¹H NMR Chemical Shifts (δ, ppm) (Predicted)Key ¹³C NMR Chemical Shifts (δ, ppm) (Predicted)
2,4,5-Trifluorobenzophenone Phenyl-H: 7.5-7.8 (m); Trifluorophenyl-H: 7.2-7.4 (m), 7.0-7.2 (m)C=O: ~194; Fluorinated carbons: 145-160 (m); Unsubstituted carbons: 128-135
2,3,6-Trifluorobenzophenone (Impurity) Phenyl-H: 7.5-7.8 (m); Trifluorophenyl-H: 7.1-7.3 (m), 6.9-7.1 (m)C=O: ~193; Fluorinated carbons: 143-158 (m); Unsubstituted carbons: 128-135
1,2,4-Trifluorobenzene (Starting Material) 6.7-7.1 (m, 3H)[1]Aromatic carbons: 145-155 (m)
Benzoyl Chloride (Starting Material) 7.5-8.2 (m, 5H)[2]C=O: ~168; Aromatic carbons: 128-135[2]

Table 1: Predicted and known ¹H and ¹³C NMR chemical shifts for 2,4,5-trifluorobenzophenone and related species.

Mass Spectrometry (MS): Unraveling Molecular Weights and Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the main product and its impurities. High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy.

The electron ionization (EI) mass spectrum of 2,4,5-trifluorobenzophenone is expected to show a prominent molecular ion peak (M⁺) at m/z 236. The fragmentation pattern will likely involve the characteristic cleavage of the benzoyl group, leading to fragment ions corresponding to the benzoyl cation (m/z 105) and the trifluorobenzoyl cation (m/z 159). The isotopic pattern of any chlorine-containing species, such as unreacted benzoyl chloride, would also be readily identifiable.

CompoundMolecular Weight ( g/mol )Expected Molecular Ion (m/z)Key Fragment Ions (m/z)
2,4,5-Trifluorobenzophenone 236.19236159, 105, 77
2,3,6-Trifluorobenzophenone (Impurity) 236.19236159, 105, 77
1,2,4-Trifluorobenzene (Starting Material) 132.08[3]132[3]113, 83
Benzoyl Chloride (Starting Material) 140.57[1]140/142 (3:1)[2]105, 77, 51[2]

Table 2: Expected mass spectrometric data for 2,4,5-trifluorobenzophenone and related species.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Screening Tool

FTIR spectroscopy is a fast and non-destructive technique that provides information about the functional groups present in a molecule. While it may not be able to differentiate between regioisomers with high confidence, it is an excellent tool for monitoring the progress of a reaction and for detecting the presence of starting materials in the final product.

The FTIR spectrum of 2,4,5-trifluorobenzophenone will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically in the range of 1660-1680 cm⁻¹. The C-F stretching vibrations will appear as strong bands in the fingerprint region, between 1100 and 1400 cm⁻¹. The presence of unreacted benzoyl chloride would be indicated by a characteristic C=O stretch at a higher frequency (around 1770-1800 cm⁻¹).

CompoundKey FTIR Absorption Bands (cm⁻¹)
2,4,5-Trifluorobenzophenone ~1670 (C=O stretch), ~1100-1400 (C-F stretch)
2,3,6-Trifluorobenzophenone (Impurity) ~1670 (C=O stretch), ~1100-1400 (C-F stretch)
1,2,4-Trifluorobenzene (Starting Material) ~1100-1300 (C-F stretch)[4]
Benzoyl Chloride (Starting Material) ~1775 (C=O stretch), ~1200 (C-Cl stretch)[2]

Table 3: Characteristic FTIR absorption bands for 2,4,5-trifluorobenzophenone and related species.

Experimental Protocols: A Multi-faceted Approach to Impurity Profiling

A robust analytical workflow for the identification of impurities in 2,4,5-trifluorobenzophenone should employ a combination of chromatographic separation and spectroscopic characterization.

cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Spectroscopic Identification cluster_3 Data Analysis & Reporting Crude Product Crude Product Dissolution Dissolution Crude Product->Dissolution HPLC HPLC Dissolution->HPLC NMR NMR HPLC->NMR MS MS HPLC->MS FTIR FTIR HPLC->FTIR Impurity Profile Impurity Profile NMR->Impurity Profile MS->Impurity Profile FTIR->Impurity Profile

Figure 2: A typical workflow for impurity identification.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the crude 2,4,5-trifluorobenzophenone sample.

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. For MS and FTIR analysis, a volatile solvent such as methanol or acetonitrile can be used.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a suitable HPLC method to separate the main component from its impurities. A reverse-phase C18 column with a gradient elution of water and acetonitrile is a good starting point.

    • Monitor the elution profile using a UV detector at a wavelength where all components have significant absorbance (e.g., 254 nm).

  • Spectroscopic Analysis:

    • NMR:

      • Acquire ¹H and ¹³C NMR spectra for the bulk sample and for each isolated impurity fraction from the HPLC.

      • Use 2D NMR techniques such as COSY and HSQC to aid in the assignment of proton and carbon signals.

    • MS:

      • Obtain the mass spectrum of each component using an LC-MS system or by direct infusion.

      • Utilize high-resolution mass spectrometry to confirm the elemental composition of the parent and fragment ions.

    • FTIR:

      • Acquire the FTIR spectrum of the bulk sample and the purified components using a KBr pellet or as a thin film on a salt plate.

  • Data Interpretation and Comparison:

    • Compare the acquired spectra with the reference data provided in this guide and from other authenticated sources.

    • Pay close attention to the diagnostic signals that differentiate the desired product from its impurities, as highlighted in the tables above.

Conclusion: Ensuring Product Quality Through Rigorous Spectroscopic Analysis

The spectroscopic techniques of NMR, MS, and FTIR, when used in a complementary fashion, provide a powerful and self-validating toolkit for the identification and characterization of impurities in 2,4,5-trifluorobenzophenone. By understanding the potential impurity profile based on the synthetic route and by carefully analyzing the unique spectral features of each component, researchers and drug development professionals can ensure the quality, consistency, and safety of this vital pharmaceutical intermediate. The adoption of the methodologies outlined in this guide will contribute to the development of robust and reliable manufacturing processes for essential medicines.

References

  • PubChem. Benzoyl chloride. National Center for Biotechnology Information. [Link]

  • MDPI. Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. [Link]

  • ResearchGate. FT-IR spectra of benzophenone-containing PSEBS during... [Link]

  • SIOC Journals. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. [Link]

  • Google Patents. Method for preparing high-purity 2,4'-difluorobenzophenone.
  • Chemaxon. NMR Predictor. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • NIST. Benzoyl chloride. [Link]

  • YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

  • ResearchGate. How to predict IR Spectra?. [Link]

  • Google Patents. Method for production of 2,4,5-trifluoro-benzonitrile.
  • NIST. 1,2,4-Trifluorobenzene. [Link]

  • NIST. Benzoyl chloride. [Link]

  • PMC. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. [Link]

  • PubMed. Predicting Infrared Spectra with Message Passing Neural Networks. [Link]

  • Chemistry LibreTexts. C. The Friedel-Crafts Acylation of Benzene. [Link]

  • DergiPark. FT-IR SPECTROSCOPIC INVESTIGATION OF SOME M(BENZOYL CHLORIDE)2Ni(CN)4 COMPLEXES (M = Co, Ni and Cd). [Link]

  • Protheragen. IR Spectrum Prediction. [Link]

  • TSI Journals. Effects of different reaction conditions on the synthesis of 2, 4 -dihydroxybenzophenone (UV-214). [Link]

  • SIOC Journals. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. [Link]

  • PubMed. 3,5-Difluorobenzonitrile: ab initio calculations, FTIR and Raman spectra. [Link]

  • PubMed. Predicting Infrared Spectra with Message Passing Neural Networks. [Link]

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  • NIST. Benzoyl chloride. [Link]

  • ResearchGate. Infrared spectrum of benzoyl chloride adsorbed on KA zeolite.. [Link]

  • YouTube. How to predict the 13C NMR spectrum of a compound. [Link]

  • CD ComputaBio. IR Spectrum Prediction Service. [Link]

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Comparative

Thermal Stability Comparison of Fluorinated PAEK Polymer Precursors

Executive Summary: The Fluorine Trade-Off In the development of high-performance thermoplastics for medical implants and aerospace dielectrics, Polyaryletherketones (PAEKs) represent the gold standard. However, the extre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Trade-Off

In the development of high-performance thermoplastics for medical implants and aerospace dielectrics, Polyaryletherketones (PAEKs) represent the gold standard. However, the extreme chemical resistance of standard PEEK (Polyetheretherketone) limits its processability and functionalization.

This guide objectively compares the thermal stability of fluorinated PAEK precursors (specifically 6F-BPA based) against standard non-fluorinated analogs (Hydroquinone based).

Key Finding: While fluorination drastically improves solubility and dielectric performance (lowering


 from ~3.2 to ~2.6), it introduces a specific thermal trade-off. Fluorinated PAEKs exhibit a slightly lower onset of thermal decomposition (

~520°C) compared to standard PEEK (

~575°C) due to the introduction of aliphatic bridges, yet they maintain a higher Glass Transition Temperature (

), offering superior dimensional stability at intermediate temperatures.

Precursor Profile & Chemistry

The thermal behavior of the final polymer is dictated by the rigidity and bond energy of its precursors. We compare the industry-standard Hydroquinone (HQ) with the fluorinated variant 4,4'-(Hexafluoroisopropylidene)diphenol (6F-BPA) .

Table 1: Precursor Properties Comparison
FeatureStandard Precursor (HQ)Fluorinated Precursor (6F-BPA)Impact on Polymer
Structure 1,4-Benzenediol (Linear, Rigid)Bisphenol with -C(CF

)

- bridge (Bulky, Kinked)
HQ = High Crystallinity; 6F = Amorphous/Soluble
Melting Point 172°C160–164°CSimilar monomer handling; 6F melts lower, aiding melt blending.
Fluorine Content 0%~33.8%Lowers surface energy; reduces moisture uptake.
Reactivity High (Sterically unhindered)Moderate (Steric hindrance from CF

groups)
6F requires longer polymerization times or higher temperatures.
Synthesis Workflow: Nucleophilic Aromatic Substitution

The synthesis of fluorinated PAEK (F-PAEK) follows a nucleophilic aromatic substitution (


) pathway. Unlike PEEK, which precipitates early due to crystallization, F-PAEK remains in solution, allowing for higher molecular weight build-up in mild solvents.

SynthesisWorkflow Monomers Precursors: 6F-BPA + 4,4'-Difluorobenzophenone Deprotonation Deprotonation (K2CO3, Toluene azeotrope, 140°C) Monomers->Deprotonation Mix Salt Bisphenolate Salt (Anhydrous) Deprotonation->Salt - H2O (Dean-Stark) Polymerization Polymerization (DMAc or Sulfolane, 160-180°C) Salt->Polymerization + DFBP Precipitation Precipitation (Methanol/Water) Polymerization->Precipitation Viscous Solution Drying Vacuum Drying (>Tg, 24h) Precipitation->Drying Purification

Thermal Stability Analysis

This section analyzes the "Structure-Property" relationship.[1][2] Data is synthesized from comparative TGA (Thermogravimetric Analysis) and DSC (Differential Scanning Calorimetry) studies.

Table 2: Polymer Thermal Performance (Standard vs. Fluorinated)
PropertyStandard PEEK (HQ-based)Fluorinated 6F-PAEKMechanism of Difference

(Glass Transition)
143°C175°C – 226°C Advantage F-PAEK: Bulky -C(CF

)

- groups hinder chain rotation, increasing rigidity in the amorphous phase.

(Melting Point)
343°CNone (often Amorphous)Advantage PEEK: The "kink" in 6F-BPA disrupts chain packing, preventing crystallization.

(5% Wt Loss)
~575°C514°C – 555°CAdvantage PEEK: The aliphatic isopropylidene bridge is less stable than the all-aromatic PEEK backbone.
Char Yield (at 800°C) ~50%~40–45%Fluorinated fragments volatilize more readily than carbonized aromatic rings.
Deep Dive: Why does Fluorination lower but raise ?
  • 
     Increase (The "Doorstop" Effect):  The massive trifluoromethyl (
    
    
    
    ) pendant groups act like doorstops, physically blocking the rotation of the polymer chain around the ether linkages. This requires more thermal energy to initiate segmental motion, raising the
    
    
    .
  • 
     Decrease (The Aliphatic Weak Link):  Standard PEEK is fully aromatic (Benzene-Ether-Benzene-Ketone). The bond dissociation energy of the aromatic 
    
    
    
    and
    
    
    bonds is immense. In 6F-PAEK, the central carbon of the hexafluoroisopropylidene bridge is
    
    
    hybridized and aliphatic. While the
    
    
    bond itself is strong (~485 kJ/mol), the
    
    
    bonds connecting the bridge to the phenyl rings are susceptible to radical attack and homolytic cleavage at temperatures above 500°C.

Experimental Protocols

To validate these properties in your own lab, follow these self-validating protocols.

Protocol A: Synthesis of High-Molecular Weight 6F-PAEK

Objective: Synthesize a soluble, fluorinated PAEK for characterization.

  • Setup: Equip a 3-neck flask with a mechanical stirrer, nitrogen inlet, and Dean-Stark trap with a condenser.

  • Charging: Add 6F-BPA (10 mmol) , 4,4'-Difluorobenzophenone (10 mmol) , and K

    
    CO
    
    
    
    (12 mmol)
    (excess to ensure complete deprotonation).
  • Solvent System: Add DMAc (35 mL) as the reaction solvent and Toluene (15 mL) as the azeotropic agent.

  • Dehydration (Critical Step): Heat to 140°C. Reflux toluene to remove water generated by phenoxide formation. Validation: Ensure the toluene in the trap becomes clear (no water droplets) before proceeding.

  • Polymerization: Distill off the toluene. Raise temperature to 170°C. Stir for 4–8 hours. Validation: Viscosity should noticeably increase (solution climbs the stirrer shaft).

  • Workup: Pour the viscous solution into a 10x excess of methanol/water (50:50) under vigorous stirring to precipitate the polymer strings. Wash with hot water to remove salts.

Protocol B: Thermal Characterization (TGA)

Objective: Accurately determine


 without oxidative artifacts.
  • Sample Prep: Dry polymer powder at 120°C under vacuum for 24h to remove hygroscopic moisture (even though F-PAEK is hydrophobic, surface moisture affects weight).

  • Instrument: TGA (e.g., TA Instruments Q500).

  • Atmosphere: Nitrogen (inert) flow at 40-60 mL/min. Note: Air TGA will show lower degradation onset due to oxidation of the methylene/isopropylidene bridges.

  • Ramp: Equilibrate at 50°C, then ramp at 10°C/min to 800°C.

  • Data Extraction:

    • 
      :  Temperature at which mass = 95% of initial dry mass.
      
    • 
      :  Intersection of the baseline and the tangent of the inflection point.[3]
      

Degradation Mechanism[5][6][7]

Understanding how these polymers fail is crucial for drug delivery device lifespan.

DegradationMechanism Start Intact 6F-PAEK Backbone (>500°C) Initiation Homolytic Cleavage of Isopropylidene Bridge Start->Initiation Thermal Energy Radicals Formation of Phenyl & Fluoroalkyl Radicals Initiation->Radicals Pathway1 Main Chain Scission (Molecular Weight Drop) Radicals->Pathway1 Pathway2 Fluorine Abstraction (Formation of HF/CFx gases) Radicals->Pathway2 Char Crosslinked Char Residue Pathway1->Char Recombination

Conclusion

For applications requiring maximum thermal endurance (e.g., engine components), standard PEEK remains superior due to its all-aromatic backbone (


 ~575°C). However, for advanced bio-applications or electronics  where solubility, low dielectric constant, and high dimensional stability (

> 175°C) are required, 6F-PAEK precursors offer an optimal balance. The 50°C reduction in decomposition temperature is a negligible penalty for most pharmaceutical and medical processing environments.

References

  • Victrex. (2023).[4][5] PEEK vs PAEK Polymers: Understanding key differences and applications.[6][7] Retrieved from [Link]

  • Liu, B., et al. (2021).[8] Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties. Polymer Science, Series B. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. High Performance Polymers.[6][9] Retrieved from [Link]

  • Patel, P., et al. (2018). Thermal Decomposition Mechanism of Poly(Ether Ether Ketone) (PEEK).[4] University of Central Lancashire. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,4,5-Trifluorobenzophenone

Executive Summary & Chemical Context 2,4,5-Trifluorobenzophenone is a critical intermediate, often employed in the synthesis of poly(aryl ether ketones) (PAEKs) and photo-initiators. While its core hazard profile (Irrita...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2,4,5-Trifluorobenzophenone is a critical intermediate, often employed in the synthesis of poly(aryl ether ketones) (PAEKs) and photo-initiators. While its core hazard profile (Irritant) appears standard, its fluorinated aromatic nature introduces specific handling nuances often overlooked in generic safety data sheets.

The "Why" Behind the Protocol: Unlike simple organic solids, fluorinated benzophenones often exhibit high static charge retention and lipophilicity. This means they adhere stubbornly to gloves and weighing boats (increasing contamination risk) and can penetrate skin more effectively than non-fluorinated analogs if dissolved in organic solvents. This guide moves beyond compliance to ensure operational integrity.

Risk Assessment & Hazard Logic

Before selecting PPE, we must understand the specific stress points of this molecule.

Hazard ClassH-CodeOperational Implication
Skin Irritation H315 The fluorine atoms increase lipophilicity, potentially aiding skin absorption. Contact dermatitis is a primary risk.
Eye Irritation H319 Fine particulates (dust) are abrasive and chemically irritating. "Dust-free" handling is a myth; containment is the reality.
STOT-SE H335 Inhalation of dust causes immediate respiratory tract irritation. Critical Control Point: All solid handling must occur under negative pressure.

Personal Protective Equipment (PPE) Matrix

This system relies on the "Barrier-in-Depth" principle. Do not rely on a single layer of protection.

A. Protective Layering Specifications
ZoneEquipmentTechnical Specification & Rationale
Hand Protection Nitrile Gloves (Double Gloving) Inner Layer: 4 mil Nitrile (Tactility).Outer Layer: 5-8 mil Nitrile (Durability).Note: If using solvents like DCM or THF, standard nitrile degrades rapidly. Switch outer layer to Silver Shield/4H or PVA laminates immediately upon wetting.
Ocular Chemical Safety Goggles Standard safety glasses are insufficient for powders due to the gap at the temples. Goggles provide a seal against airborne fines triggered by static discharge.
Respiratory Engineering Control (Primary) Fume Hood operating at face velocity 80-100 fpm.
Respiratory N95/P100 (Secondary) Only required if weighing outside a hood (Strongly Discouraged) or during spill cleanup outside containment.
Body Lab Coat (Cotton/Poly) Must be buttoned to the neck. Synthetic fibers (nylon) should be avoided due to static generation which attracts the powder.

Operational Protocols: Field-Proven Methodologies

Phase 1: Weighing & Transfer (The High-Risk Zone)

Context: Fluorinated powders are notoriously static-prone. They will "jump" from the spatula.

  • Static Neutralization: Use an ionizing air blower or anti-static gun inside the fume hood before opening the container. If unavailable, wipe the exterior of the weighing boat with a damp lint-free wipe to discharge static.

  • The "Draft Shield" Technique: Even inside a fume hood, air currents can scatter light powders. Place the balance inside a secondary containment tray or use a draft shield.

  • Transfer: Do not pour. Use a chemically resistant spatula (stainless steel or PTFE-coated). Avoid plastic spatulas which generate static.

Phase 2: Reaction Setup
  • Solvent Addition: Add solvent slowly down the side of the vessel to wet the powder without lofting a dust cloud.

  • Dissolution: Once dissolved, the risk shifts from inhalation to permeation. Treat the solution with the respect due to the solvent (e.g., if dissolved in DMF, skin absorption risk skyrockets).

Phase 3: Emergency Response
  • Skin Contact: Wash with soap and water for 15 minutes .[1][2][3] Do not use alcohol/solvents to clean skin; this enhances absorption.

  • Eye Contact: Flush for 15 minutes. Lift eyelids.[3]

  • Spill (Solid): Do not sweep (creates dust). Wet the powder with a low-volatility solvent (like heptane) or water, then wipe up with absorbent pads.

Waste Disposal Strategy

Critical Logic: The presence of three fluorine atoms classifies this as Halogenated Waste .

  • Segregation: Do not mix with non-halogenated solvents (e.g., Acetone, Hexane) unless necessary. Halogenated waste disposal is significantly more expensive; keeping streams separate reduces cost.

  • Labeling: Clearly mark as "Halogenated Organic Waste - Contains Fluorinated Benzophenone."

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the waste stream is acidic.

Visual Workflow: Safe Handling Logic

The following diagram illustrates the decision logic for handling 2,4,5-Trifluorobenzophenone, ensuring no step is missed.

G Start Start: Handling 2,4,5-Trifluorobenzophenone Assess Step 1: State Assessment (Solid vs. Solution) Start->Assess Solid Solid Form (Powder) Assess->Solid Solution Solution Form Assess->Solution Static CRITICAL: Static Control (Ionizer / Anti-static Gun) Solid->Static High Dust Risk Weigh Weighing in Fume Hood (Draft Shield Required) Static->Weigh Reaction Reaction / Processing Weigh->Reaction GloveCheck Check Solvent Permeation (DCM/DMF require Laminate Gloves) Solution->GloveCheck Absorption Risk GloveCheck->Reaction Disposal Disposal: Halogenated Waste Stream Reaction->Disposal

Figure 1: Decision logic for safe handling, emphasizing static control for solids and permeation checks for solutions.

References

  • PubChem. (n.d.). Compound Summary: 2,4,5-Trifluorobenzophenone. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link]

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